2,4-ジメチルピリミジン-5-カルボン酸エチル

概要

説明

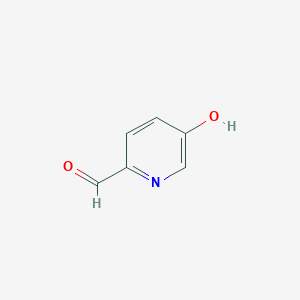

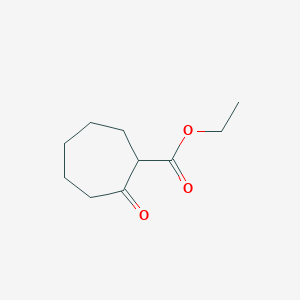

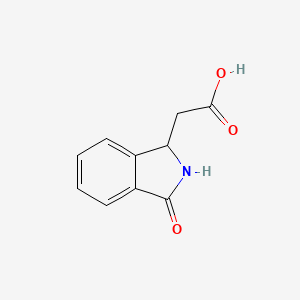

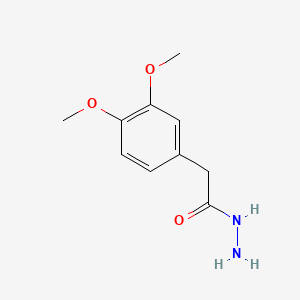

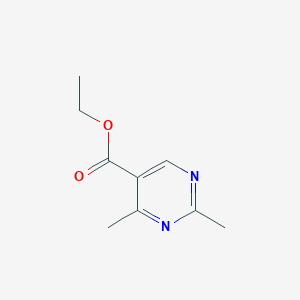

Ethyl 2,4-dimethylpyrimidine-5-carboxylate is a chemical compound with the formula C9H12N2O2 . It has diverse applications and holds significant potential for scientific research. Its unique properties make it invaluable for probing various biological processes, aiding drug discovery, and unraveling intricate molecular mechanisms.

Synthesis Analysis

The synthesis of Ethyl 2,4-dimethylpyrimidine-5-carboxylate involves a reaction with potassium hydroxide in ethanol and water . A solution of potassium hydroxide (67 g, 1.0 mol) in 95% ethanol (300 mL) is added to a solution of ethyl 2,4-dimethyl-5-pyrimidinecarboxylate (73 g, 0.40 mol) in 95% ethanol (100 mL) and the mixture is heated under reflux for 5 hours . Ethanol is then evaporated under reduced pressure, and the residue is dissolved in water, and the aqueous solution is acidified with concentrated hydrochloric acid . The precipitated solids are collected by filtration, washed with water, and dried to give the title compound .Molecular Structure Analysis

The molecular structure of Ethyl 2,4-dimethylpyrimidine-5-carboxylate is represented by the formula C9H12N2O2 . The InChI Key is WCMYQNCFRCBDFG-UHFFFAOYSA-N . The molecular weight is 180.20 .Chemical Reactions Analysis

The chemical reactions involving Ethyl 2,4-dimethylpyrimidine-5-carboxylate are primarily associated with its synthesis. As mentioned earlier, it involves a reaction with potassium hydroxide in ethanol and water .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2,4-dimethylpyrimidine-5-carboxylate include a molecular weight of 180.20 . The boiling point and other specific physical properties are not mentioned in the search results.科学的研究の応用

神経保護および抗神経炎症剤

ピリミジンとその誘導体は、抗ウイルス、抗癌、抗酸化、および抗菌活性を持つことが証明されています . 一連の新しいトリアゾール-ピリミジン系化合物が設計、合成、そして特徴付けられました . 分子レベルでの結果は、トリアゾール-ピリミジンハイブリッド化合物が有望な神経保護および抗炎症特性を持っていることを明らかにしました . これらの化合物は、LPS刺激ヒトミクログリア細胞における一酸化窒素(NO)および腫瘍壊死因子α(TNF-α)産生の阻害を通して、顕著な抗神経炎症特性を示しました . また、ヒト神経細胞における小胞体(ER)シャペロンBIPおよびアポトーシスマーカーである活性化カスパーゼ-3の発現を減少させることで、有望な神経保護活性を示しました .

抗癌の可能性

プリンおよびピリミジン複素環化合物は、さまざまな癌を標的とする可能性があるため、近年注目を集めています . 過去10年間で発表されたデータから、合成された誘導体にプリンおよびピリミジン環を組み込むことで、強力な抗癌分子が開発されたことが明らかです . プリンおよびピリミジン誘導体は、ナノモル範囲のIC 50値を持つ多くの化合物と共に、標的受容体タンパク質に対して顕著に抗癌活性を示しました .

創薬および創薬発見

過去数十年にわたる増加する研究は、新しい抗癌薬の開発に焦点を当てています . そのため、創薬および創薬発見のためのいくつかの新しい代替的な治療戦略が試みられました . プリンおよびピリミジン複素環化合物は、さまざまな疾患を標的とする可能性があるため、これらの戦略で使用されています .

新規化合物の合成

2,4-ジメチルピリミジン-5-カルボン酸エチルは、新規化合物の合成に使用できます . たとえば、一連の新しいトリアゾール-ピリミジン系化合物が設計、合成、そして特徴付けられました . これらの化合物は、神経保護および抗神経炎症活性について評価されました .

Safety and Hazards

特性

IUPAC Name |

ethyl 2,4-dimethylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-5-10-7(3)11-6(8)2/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMYQNCFRCBDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944923 | |

| Record name | Ethyl 2,4-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2226-86-0 | |

| Record name | 2226-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,4-dimethylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)